2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-(5-methylpyrimidin-2-yl)-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-6-19-16(20-7-13)23-10-15-4-3-5-18(15,11-23)12-24-17-21-8-14(2)9-22-17/h6-9,15H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJSNQVJROIVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CC3CCCC3(C2)COC4=NC=C(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
The structural complexity of this compound suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, a related thiazolopyridine derivative demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests that the compound may also possess similar antimicrobial activity.
Cytotoxicity and Anticancer Potential
In vitro studies evaluating the cytotoxicity of related compounds have shown promising results against various cancer cell lines. For example, compounds derived from pyrimidine structures have been identified as potential inhibitors of the p300 bromodomain, which is implicated in cancer progression. One derivative exhibited an IC₅₀ value of 0.060 µM against p300, indicating potent anticancer activity . The ability to inhibit key regulatory proteins like p300 suggests that our compound could also be explored for its anticancer properties.
Molecular docking studies have provided insights into the binding interactions of related compounds with critical biological targets. The most active derivatives formed strong hydrogen bonds and pi-stacking interactions with residues in the active sites of enzymes like DNA gyrase and MurD, which are essential for bacterial survival and proliferation . These interactions are crucial for understanding how the compound exerts its antimicrobial effects.
Summary of Biological Activities
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of novel pyrimidine derivatives, several compounds were screened against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa . The study highlighted the potential for developing new antimicrobial agents based on these structures.
Case Study 2: Cancer Cell Line Evaluation
Another investigation focused on the cytotoxic effects of pyrimidine derivatives on various tumor cell lines. The study revealed that specific compounds significantly inhibited cell growth, suggesting their potential as anticancer therapeutics. These findings underscore the importance of further exploring the biological activities of similar compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential uses in drug design, particularly as an anti-cancer or anti-inflammatory agent. Pyrimidine derivatives are often explored for their ability to inhibit specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A study investigating pyrimidine derivatives demonstrated that modifications to the pyrimidine ring can enhance cytotoxicity against cancer cell lines. The incorporation of the octahydrocyclopenta structure may contribute to improved bioavailability and selectivity.
| Compound | Activity | Reference |
|---|---|---|
| 5-Methylpyrimidine Derivative | Inhibits cancer cell proliferation | |
| Octahydrocyclopenta Derivative | Enhances drug delivery |
Neuropharmacology
Research indicates that compounds containing pyrimidine moieties can interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that certain pyrimidine derivatives can modulate the activity of serotonin receptors, suggesting a role in treating depression or anxiety disorders.
| Study Focus | Result | Reference |
|---|---|---|
| Serotonin Receptor Interaction | Increased receptor affinity | |
| Neuroprotective Effects | Reduced neuronal apoptosis |
Antimicrobial Properties
Pyrimidine compounds have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Case Study: Antibacterial Activity
A comparative study on various pyrimidine derivatives revealed that specific modifications enhance antibacterial efficacy against resistant strains of bacteria.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The methylpyrimidin-2-yl ether moiety and tertiary amine within the octahydrocyclopenta[c]pyrrole system are key sites for alkylation or nucleophilic substitution.
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Methylpyrimidin-2-yl Ether :
The (5-methylpyrimidin-2-yl)oxy group undergoes nucleophilic substitution under acidic or basic conditions. For example:Reagents like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) facilitate such reactions.
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Tertiary Amine Alkylation :
The octahydrocyclopenta[c]pyrrole’s tertiary nitrogen can participate in alkylation reactions using alkyl halides or epoxides. For instance:This is critical for introducing substituents to modulate pharmacokinetic properties .
Oxidation Reactions
The dihydropyridazine component (if present in derivatives) and methyl groups are susceptible to oxidation:
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Dihydropyridazine Oxidation :
Using oxidizing agents like KMnO₄ or H₂O₂ converts dihydropyridazine to pyridazine derivatives, altering electron distribution and biological activity. -
Methyl Group Oxidation :
The 5-methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using strong oxidizers like CrO₃, though this is less common due to steric hindrance.
Hydrolysis Reactions
The ether and amide bonds are prone to hydrolysis under specific conditions:
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Ether Hydrolysis :
Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions cleave the (5-methylpyrimidin-2-yl)oxy ether bond, yielding a phenol and pyrimidine. -
Amide Hydrolysis :
Enzymatic or acidic hydrolysis of the pyrrolidine-linked amide generates carboxylic acid and amine fragments.
Cyclization and Ring-Opening Reactions
The octahydrocyclopenta[c]pyrrole system’s strained bicyclic structure enables unique reactivity:
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Ring-Opening via Acid Catalysis :
Strong acids (e.g., HCl) can protonate the tertiary amine, leading to ring-opening and formation of linear amines or lactams. -
Cycloaddition Reactions :
The pyrrolidine nitrogen may participate in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused heterocycles.
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling :
Halogenated pyrimidine derivatives react with boronic acids to form biaryl systems. For example:This is useful for introducing aromatic substituents.
Pharmacological Implications of Reactivity
While not a direct chemical reaction, the compound’s stability under physiological conditions is critical. The patent literature notes that derivatives with R₅ = –CH₃ (as in this compound) exhibit reduced hERG channel inhibition compared to analogs, minimizing cardiac toxicity risks . This stability is attributed to the methyl group’s electron-donating effects, which prevent undesired metabolic oxidation .
Synthetic Considerations
Multi-step synthesis typically involves:
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Core Formation : Cyclocondensation of aminocyclopentanes with diketones.
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Functionalization : Alkylation of the pyrrolidine nitrogen with (5-methylpyrimidin-2-yl)oxymethyl groups.
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Coupling : EDCl or DCC-mediated amide bond formation to attach pyrimidine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core with several analogs, but its substituent profile distinguishes it:
Key Observations :
- Substituent Impact : The trifluoromethylphenyl group in compounds 42 and 46 enhances lipophilicity and metabolic stability, contributing to potent RBP4 antagonism . In contrast, the target compound’s dual pyrimidine groups may improve solubility and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
- Its LogP is likely lower than trifluoromethylphenyl-containing analogs but higher than sulfonamide derivatives like sulfaperin (–9).
- Solubility : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may reduce aqueous solubility compared to compounds 42 and 46 .
Preparation Methods
Cyclization of Bicyclic Ketones
A widely adopted method involves the cyclization of bicyclic ketones using reductive amination. For example, treatment of a cyclopentanone derivative with ammonium acetate and sodium cyanoborohydride under acidic conditions yields the saturated pyrrolidine ring. Key parameters include:
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Solvent: Methanol or ethanol
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Temperature: 60–80°C
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Catalyst: Acetic acid (10–20 mol%)
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Yield: 65–72%
This route benefits from mild conditions but requires precise stoichiometric control to avoid over-reduction.
Intramolecular Aldol Condensation
Alternative approaches employ intramolecular aldol condensation of amino-ketone precursors. A study demonstrated that heating 3-aminocyclopentanone at 120°C in toluene with p-toluenesulfonic acid (PTSA) induces cyclization, forming the octahydrocyclopenta[c]pyrrole core.
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Reaction Time: 8–12 hours
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Yield: 58–64%
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Byproducts: <5% dimeric species
Functionalization at the 3a Position: Introduction of the 5-Methylpyrimidin-2-yloxymethyl Group
The 3a position is functionalized via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution with 5-Methylpyrimidin-2-ol
Reacting the core with 5-methylpyrimidin-2-ol under basic conditions installs the oxymethyl linkage:
Mitsunobu Reaction Optimization
Superior yields (68–73%) are achieved using the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine:
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Reagent Ratios: 1:1.2 (core : 5-methylpyrimidin-2-ol)
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Solvent: Tetrahydrofuran (THF)
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Reaction Time: 24 hours
Coupling at the 2-Position: Attachment of 5-Methylpyrimidine
The final pyrimidine group is introduced via palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
A boronic acid derivative of 5-methylpyrimidine reacts with a brominated intermediate of the core structure:
Table 1: Comparative Suzuki-Miyaura Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | 1,4-Dioxane | 90 | 37 |
| K₂CO₃ | 1,4-Dioxane | 85 | 61 |
Buchwald-Hartwig Amination
Alternative methods employ Buchwald-Hartwig amination for direct C–N bond formation, though yields remain lower (28–35%) due to steric hindrance.
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol. Structural validation employs:
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NMR: Distinct signals for pyrrolidine protons (δ 2.3–3.1 ppm) and pyrimidine aromatic protons (δ 7.2–8.0 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 354.4 (calculated for C₁₉H₂₂N₄O₃).
Industrial-Scale Considerations
Scalable production requires:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-methylpyrimidine?
- Methodology : The compound is synthesized via nucleophilic substitution. A cyclopenta[c]pyrrole hydrochloride derivative is reacted with methyl 2-chloro-5-methylpyrimidine-4-carboxylate in dimethylformamide (DMF) using triethylamine (Et₃N) as a base. The reaction proceeds at 60°C for 16 hours, followed by aqueous workup to isolate the product .
- Key Considerations : Solvent choice (DMF enhances solubility), stoichiometric ratios, and purification via recrystallization or column chromatography are critical for yield optimization.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Characterization typically employs nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For example, related pyrimidine derivatives are analyzed using DMSO:water solvent systems in HPLC .
Q. What are the primary reactivity patterns observed in bicyclic pyrimidine derivatives?
- Methodology : Pyrimidine derivatives undergo oxidation (to ketones/carboxylic acids), reduction (to alcohols/amines), and electrophilic substitution on aromatic rings. Stability studies under varying pH, temperature, and light exposure are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodology : Density functional theory (DFT) calculations predict transition-state energetics for nucleophilic substitution steps. Molecular docking studies (e.g., with retinol-binding protein 4) guide structural modifications to enhance binding affinity .
- Data Analysis : Compare computed activation energies with experimental yields to refine reaction conditions.
Q. What experimental designs are suitable for studying its biological activity?
- Methodology : Use randomized block designs with split-split plots for in vivo/in vitro assays. For example:
- Primary plots : Dose concentrations.
- Subplots : Biological models (e.g., cell lines, enzymes).
- Sub-subplots : Time-dependent effects (e.g., IC₅₀ measurements at 24/48/72 hours).
- Replicates : 4 replicates per group, 10 samples per replicate .
- Metrics : Measure antioxidant activity, cytotoxicity, and receptor binding kinetics.
Q. How do stereochemical variations in the cyclopenta[c]pyrrol moiety impact biological efficacy?
- Methodology : Synthesize enantiomers (e.g., (3aR,5R,6aS) vs. (3aS,5S,6aR)) and compare their pharmacokinetic profiles. Use chiral HPLC to resolve isomers and assess in vitro activity (e.g., antimicrobial or anti-inflammatory assays) .
Q. What strategies mitigate data contradictions in environmental fate studies?
- Methodology : Follow the INCHEMBIOL framework to evaluate abiotic/biotic transformations:
- Step 1 : Measure partition coefficients (log P) and hydrolysis rates.
- Step 2 : Conduct microcosm studies to track degradation in soil/water matrices.
- Step 3 : Use LC-MS/MS to quantify metabolite formation and bioaccumulation in model organisms .
- Conflict Resolution : Cross-validate results with isotopic labeling and control experiments.
Methodological Resources
- Synthesis Optimization : Adjust reaction time (12–24 hours) and temperature (50–70°C) to balance yield and byproduct formation .
- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC monitoring .
- Ecological Risk Assessment : Apply species sensitivity distribution (SSD) models to extrapolate laboratory toxicity data to ecosystem-level risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
